

3-Bromo-4-chlorophenylboronic acid chemical properties

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Compound of Interest

Compound Name: 3-Bromo-4-chlorophenylboronic acid

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An In-depth Technical Guide to **3-Bromo-4-chlorophenylboronic acid**: Properties, Synthesis, and Applications

Abstract

3-Bromo-4-chlorophenylboronic acid is a key bifunctional organoboron intermediate, strategically important for synthetic chemists in pharmaceutical and materials science research. Its distinct halogenated structure, featuring a bromine and a chlorine atom on the phenyl ring, offers opportunities for selective, sequential cross-coupling reactions. This guide provides a comprehensive technical overview of its chemical properties, synthesis, purification, and core applications, with a particular focus on its role in Suzuki-Miyaura cross-coupling. Methodologies and expert insights are provided to equip researchers with the knowledge to effectively utilize this versatile reagent.

Physicochemical and Structural Properties

3-Bromo-4-chlorophenylboronic acid is typically supplied as a solid, ranging from white to off-white in color.^{[1][2]} Understanding its fundamental properties is the first step in successful experimental design.

Property	Value	Source(s)
CAS Number	1384956-55-1	[1][3]
Molecular Formula	C ₆ H ₅ BBrClO ₂	[1][3]
Molecular Weight	235.27 g/mol	[1][3]
Appearance	Solid	[1]
Purity	Typically ≥96-98%	[1][3][4]
SMILES	OB(O)C1=CC(Br)=C(Cl)C=C1	[3]
InChI Key	XUOMDGCMBBIIOE- UHFFFAOYSA-N	[1]

Synthesis and Purification

The synthesis of arylboronic acids generally relies on two primary routes: the Grignard reagent method or the organolithium method, followed by reaction with a trialkyl borate.[5]

Proposed Synthetic Route

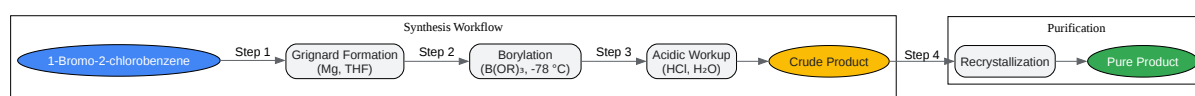
A plausible and common laboratory-scale synthesis for **3-Bromo-4-chlorophenylboronic acid** involves the formation of a Grignard or organolithium reagent from a dihalogenated precursor, such as 1-bromo-2-chlorobenzene.

Step-by-Step Protocol (Illustrative):

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add magnesium turnings.
- **Grignard Formation:** Add anhydrous tetrahydrofuran (THF) and a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-2-chlorobenzene in anhydrous THF to the flask. The reaction is exothermic and should be controlled with an ice bath. The more reactive C-Br bond will preferentially form the Grignard reagent.
- **Borylation:** Cool the resulting Grignard reagent solution to -78 °C (dry ice/acetone bath). Add a solution of trimethyl borate or triisopropyl borate in anhydrous THF dropwise, maintaining

the low temperature to prevent side reactions.

- **Acidic Workup:** After the addition is complete, allow the mixture to warm to room temperature and stir overnight. Quench the reaction by slowly adding it to a cold aqueous acid solution (e.g., 1M HCl).
- **Extraction & Isolation:** Extract the aqueous layer with an organic solvent like ethyl acetate or diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.



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Caption: Synthesis and Purification Flowchart.

Purification Strategies

Arylboronic acids are prone to forming anhydride trimers (boroxines) upon dehydration.^[6]

Proper purification is critical for consistent reactivity.

- **Recrystallization:** This is the most common method. The crude product can be dissolved in a minimal amount of a hot solvent (e.g., a mixture of an organic solvent and water) and allowed to cool slowly, causing the purified boronic acid to crystallize.^{[6][7]}
- **Acid/Base Extraction:** Boronic acids are weakly acidic. The crude material can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., NaOH). The boronate salt moves to the aqueous layer, which is then separated and re-acidified to precipitate the pure boronic acid.^[7]
- **Column Chromatography:** While possible, silica gel chromatography can sometimes be challenging due to the polarity and acidity of boronic acids. Neutral alumina can be an

effective alternative for less polar boronic acid derivatives.[7]

Chemical Reactivity and Applications

The primary utility of **3-Bromo-4-chlorophenylboronic acid** lies in its application as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8][9]

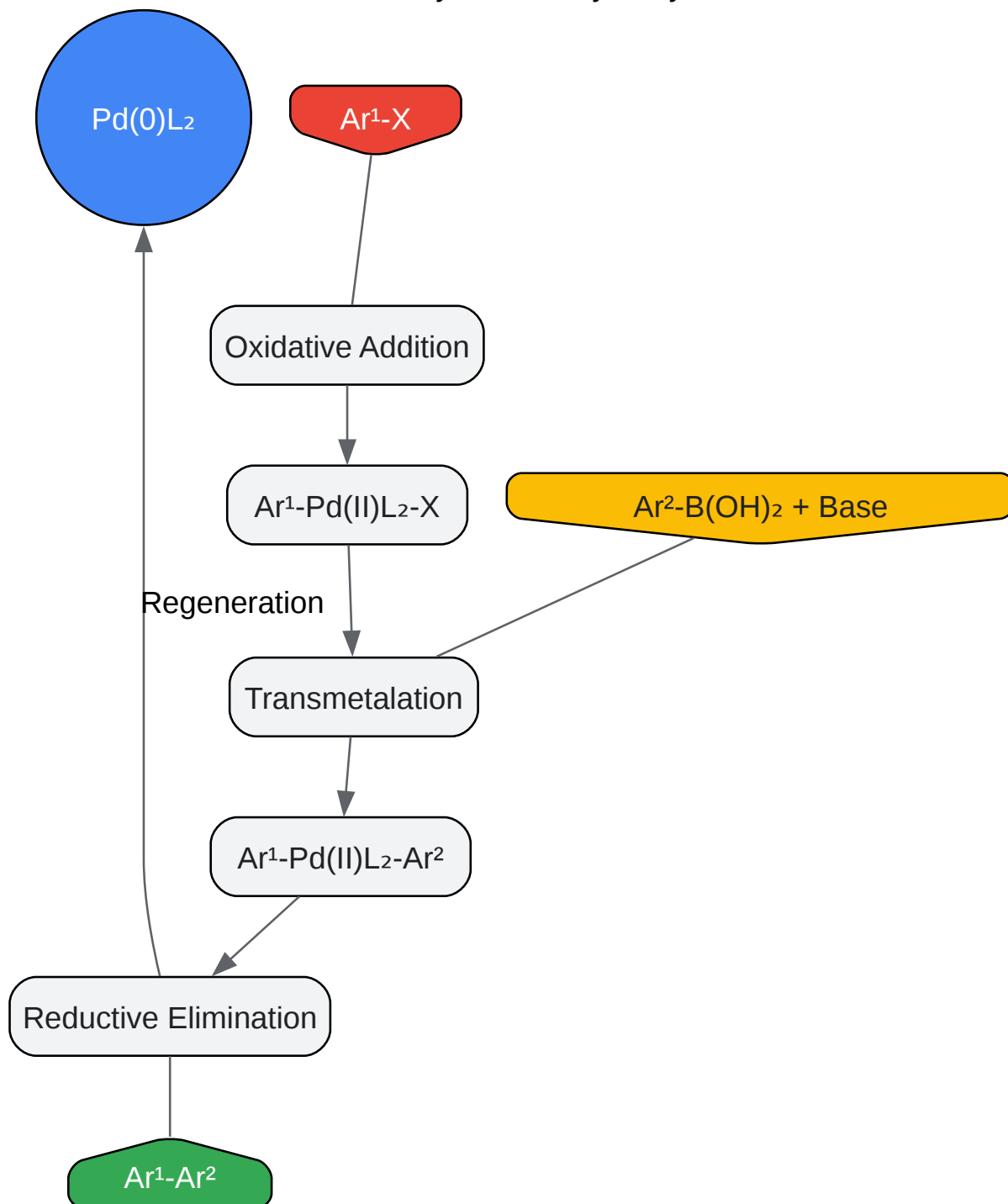
The Suzuki-Miyaura Cross-Coupling Reaction

This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate. [10][11] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids.[9]

The Catalytic Cycle: The generally accepted mechanism involves three key steps:

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide ($\text{Ar}^1\text{-X}$), forming a Pd(II) complex.[10][11]
- **Transmetalation:** The organic group from the boronic acid (Ar^2) is transferred to the palladium center. This step requires activation of the boronic acid by a base (e.g., carbonates, phosphates), which forms a more nucleophilic "ate" complex.[9]
- **Reductive Elimination:** The two organic groups (Ar^1 and Ar^2) couple and are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]

Suzuki-Miyaura Catalytic Cycle

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Caption: The Suzuki-Miyaura Catalytic Cycle.

Chemoselective and Sequential Coupling

A key feature of **3-Bromo-4-chlorophenylboronic acid** is the differential reactivity of its two halogen atoms. In palladium-catalyzed reactions, the C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond.^[12] This allows for selective functionalization at the bromine-bearing position while leaving the chlorine atom intact for a subsequent, different coupling reaction under more forcing conditions. This orthogonal reactivity is a powerful tool for building complex, polysubstituted aromatic structures from a single starting material.^[8]

Applications in Drug Discovery

Boronic acids are considered a "privileged motif" in medicinal chemistry.^[8] The boron atom can form reversible covalent bonds with diols, a property exploited in the design of enzyme inhibitors.^[13] Several FDA-approved drugs, such as the proteasome inhibitor Bortezomib, contain a boronic acid functional group.^{[13][14]} Intermediates like **3-Bromo-4-chlorophenylboronic acid** are therefore highly valuable for synthesizing novel drug candidates and building complex molecular scaffolds for screening libraries.^[15]

Spectroscopic Characterization

While specific spectral data for this exact isomer is not readily available in public databases, its characteristics can be reliably predicted based on its structure and data from analogous compounds.^{[16][17][18]}

- ¹H NMR: The proton NMR spectrum in a solvent like DMSO-d₆ would be expected to show three signals in the aromatic region (approx. 7.0-8.0 ppm). The protons would exhibit coupling patterns (e.g., doublet, doublet of doublets) consistent with a 1,2,4-trisubstituted benzene ring. A broad singlet corresponding to the B(OH)₂ protons would also be present, which would be exchangeable with D₂O.^[6]
- ¹³C NMR: The carbon NMR spectrum would be expected to show six distinct signals for the aromatic carbons, one of which would be a broad signal for the carbon attached to the boron atom due to quadrupolar relaxation.
- IR Spectroscopy: The infrared spectrum would show characteristic peaks for O-H stretching (broad, ~3200-3400 cm⁻¹), B-O stretching (~1350 cm⁻¹), and C-H/C=C stretching and bending for the aromatic ring.

Safety and Handling

As a class, arylboronic acids are considered hazardous chemicals and require appropriate handling procedures.^{[2][19][20]}

- **Hazard Classification:** Typically classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).^{[21][22]} Some may also be harmful if swallowed (Acute oral toxicity, Category 4).^[19]
- **Handling Precautions:** Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid generating dust.^[2]
- **Storage:** Store in a tightly closed container in a cool, dry place away from strong oxidizing agents and moisture to prevent decomposition and boroxine formation.^[3]
- **First Aid:**
 - **Eyes:** Immediately flush with plenty of water for at least 15 minutes.^[2]
 - **Skin:** Wash off with soap and plenty of water.^[20]
 - **Inhalation:** Move to fresh air.^[2]
 - **Ingestion:** Rinse mouth with water. Do not induce vomiting.^[2] In all cases of exposure, seek medical attention.

Conclusion

3-Bromo-4-chlorophenylboronic acid is a highly valuable and versatile building block in modern organic synthesis. Its defining feature—two different halogens with distinct reactivities—provides a strategic advantage for the stepwise construction of complex molecules. A thorough understanding of its properties, synthesis, purification, and reactivity, particularly in the context of the Suzuki-Miyaura reaction, enables researchers in drug discovery and materials science to leverage its full synthetic potential. Adherence to proper safety and handling protocols is essential for its effective and safe utilization in the laboratory.

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